4-(6-Bromopyridine-2-carbonyl)-piperazine-1-carboxylic acid tert-butyl ester
Overview
Description
Scientific Research Applications
Chemical Structure and Properties
The six-membered ring of a similar ester, tert-butyl 5-(hydroxymethyl)-2-(1-methylethyl)-3-oxopiperazine-1-carboxylate, is noted for its distorted half-chair configuration. This compound forms hydrogen bonds between the OH group and the protecting carbonyl group, and between NH and the piperazine oxo group, which is significant in understanding the behavior of similar compounds (Kolter, Rübsam, Giannis, & Nieger, 1996).
Synthesis and Characterization
The synthesis and characterization of related compounds, such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, have been detailed. These compounds exhibit specific molecular shapes and crystal structures, with the study also exploring their antibacterial and antifungal activities (Kulkarni et al., 2016).
Structural Analysis
X-ray diffraction has been used to determine the crystal structure of related compounds, such as N-tert-butyl-N'-(2,4-dichlorobenzoyl)-N-[1-(4-chlorophenyl)-1,4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl] hydrazine. This technique helps in understanding the molecular geometry and intermolecular interactions of similar compounds (Zou Xia, 2001).
Chemical Synthesis Techniques
Efficient synthesis methods for related compounds, such as bifunctional tetraaza macrocycles, have been developed. These methods involve cyclization and deprotection processes, which are crucial for creating various medically significant compounds (McMurry, Brechbiel, Kumar, & Gansow, 1992).
Biological Activity
Investigations into the biological activities of similar compounds, like tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, have been conducted. These studies focus on antibacterial and anthelmintic properties, which are relevant to the pharmaceutical industry (Sanjeevarayappa et al., 2015).
Enantioselective Synthesis
Research into the enantioselective synthesis of derivatives, such as sedridines, ethylnorlobelols, and coniine using 2-(2-oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester, highlights the importance of these compounds in producing biologically active alkaloids (Passarella et al., 2005).
Anticorrosive Applications
Notably, compounds like tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate have been studied for their anticorrosive properties, particularly in protecting carbon steel in corrosive environments. This research opens up applications in industrial materials science (Praveen et al., 2021).
properties
IUPAC Name |
tert-butyl 4-(6-bromopyridine-2-carbonyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN3O3/c1-15(2,3)22-14(21)19-9-7-18(8-10-19)13(20)11-5-4-6-12(16)17-11/h4-6H,7-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSKRDZTYXESNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=NC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Bromopyridine-2-carbonyl)-piperazine-1-carboxylic acid tert-butyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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